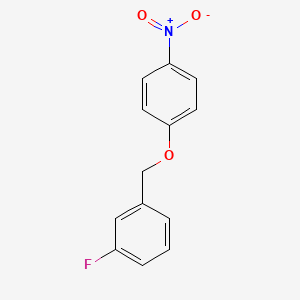
1-(3-Fluorobenzyloxy)-4-nitro-benzene
Cat. No. B8643909
M. Wt: 247.22 g/mol
InChI Key: IVOVODAXYABLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07235581B2
Procedure details


3 g (12.1 mmol) of 1-(3-fluorobenzyloxy)-4-nitro-benzene is dissolved in 125 ml of methanol. 150 mg of Pt 5% on charcoal is added and hydrogenation done under normal pressure for about 17 h. The catalyst is filtered and the solution evaporated to yield 2.51 g (95%) of crude brownish material. MS: m/e=218.4 (M+H)+.


[Compound]
Name
Pt
Quantity
150 mg
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(COC2=CC=C(C=C2)[N+](=O)[O-])C=CC1
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
[Compound]
|
Name
|
Pt
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 2.51 g (95%) of crude brownish material
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C=C(COC2=CC=C(C=C2)N)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
